molecular formula C11H7F3INO B13018696 3-Iodo-2-methyl-8-(trifluoromethyl)quinolin-4(1H)-one

3-Iodo-2-methyl-8-(trifluoromethyl)quinolin-4(1H)-one

Cat. No.: B13018696
M. Wt: 353.08 g/mol
InChI Key: BBTLLBUVAIDAIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-2-methyl-8-(trifluoromethyl)quinolin-4(1H)-one (CAS 1330751-11-5) is a high-purity quinoline derivative designed for advanced research applications. This compound features a iodine atom at the 3-position and a metabolically stable trifluoromethyl group at the 8-position of the quinolin-4(1H)-one core, making it a valuable scaffold in medicinal chemistry . Quinoline derivatives bearing halogen substituents, particularly iodine, are recognized as interesting scaffolds in the development of novel antimicrobial agents . Research indicates that such iodo-quinoline derivatives show promising in vitro activity against pathogens like S. epidermidis , K. pneumoniae , and C. parapsilosis , and can impact the initial stage of microbial biofilm development . Furthermore, 3-iodo-4(1H)-quinolones serve as key synthetic intermediates. They are versatile building blocks for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to generate 3-aryl-4(1H)-quinolone libraries for antimalarial drug discovery . This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H7F3INO

Molecular Weight

353.08 g/mol

IUPAC Name

3-iodo-2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one

InChI

InChI=1S/C11H7F3INO/c1-5-8(15)10(17)6-3-2-4-7(9(6)16-5)11(12,13)14/h2-4H,1H3,(H,16,17)

InChI Key

BBTLLBUVAIDAIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(N1)C(=CC=C2)C(F)(F)F)I

Origin of Product

United States

Preparation Methods

General Synthetic Route to Quinolin-4(1H)-one Core

The quinolin-4(1H)-one core is typically synthesized via the Conrad–Limpach reaction , which involves condensation of an aniline derivative with a β-ketoester or β-diketone, followed by thermal cyclization.

  • For example, condensation of 4-fluoro-3-methoxyaniline with ethyl acetoacetate followed by thermal cyclization yields 2-methyl-4(1H)-quinolone intermediates.

Incorporation of the Trifluoromethyl Group at the 8-Position

The trifluoromethyl group is generally introduced via starting materials already bearing this substituent or by selective trifluoromethylation reactions on the quinoline ring.

  • The preparation of haloquinoline intermediates with trifluoromethyl groups at the 8-position is documented in patent literature, where haloquinolines are condensed with appropriate nucleophiles to yield trifluoromethyl-substituted quinolin-4(1H)-ones.

Methylation at the 2-Position

Methylation at the 2-position is typically achieved by starting with 2-methyl-substituted anilines or by alkylation of the quinolin-4(1H)-one core.

  • For example, ethyl iodide and potassium carbonate in DMF can be used to alkylate the quinolin-4(1H)-one at the oxygen or carbon positions under controlled conditions.

One-Pot Synthesis and Oxidation Strategies

Patent US6500955B1 describes a one-pot, single-step process for preparing haloquinoline derivatives with trifluoromethyl groups, involving condensation of haloquinoline with alpha-picolyl derivatives, followed by in situ oxidation without isolating intermediates. This method avoids hazardous reagents and expensive solvents, improving efficiency and safety.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Outcome/Notes Reference
Quinolin-4(1H)-one synthesis Condensation of aniline derivative + β-ketoester, reflux Formation of quinolin-4(1H)-one core
Iodination at C3 Iodine + KI in DMF, room temp, 12 h Regioselective 3-iodoquinolin-4(1H)-one
Trifluoromethyl introduction Use of trifluoromethyl-substituted haloquinoline Incorporation of CF3 at 8-position
Methylation at C2 Ethyl iodide + K2CO3 in DMF, 50 °C Alkylation to introduce methyl group
One-pot synthesis Haloquinoline + alpha-picolyl derivative, base, PTC, 10–90 °C Efficient synthesis avoiding isolation of intermediates
Hypervalent iodine halogenation Iodine(III) reagents, mild conditions Alternative regioselective iodination

Detailed Research Findings and Yields

  • The iodination step typically yields 3-iodoquinolin-4(1H)-one derivatives in yields up to 97% under mild conditions.

  • The one-pot synthesis approach reduces reaction steps and hazardous waste, with good overall yields and scalability.

  • Selective deprotection and functional group transformations are feasible post-iodination, enabling further derivatization.

Chemical Reactions Analysis

Cross-Coupling Reactions

The iodine atom at position 3 enables participation in palladium-catalyzed cross-coupling reactions, making it a versatile intermediate for synthesizing complex quinoline derivatives.

Suzuki-Miyaura Coupling

Reagents/ConditionsProductYieldSource
Arylboronic acid, Pd(PPh₃)₄, K₂CO₃3-Aryl-2-methyl-8-(trifluoromethyl)quinolin-4(1H)-one73–84%
4-(Trifluoromethoxy)phenoxy boronate3-(4-(4-Trifluoromethoxy)phenoxyphenyl)quinolinone derivatives84%

Key Findings :

  • Reactions proceed under mild conditions (85°C, DMF/H₂O) with high regioselectivity .

  • Electron-rich boronic acids show faster coupling rates compared to electron-deficient analogs .

Nucleophilic Substitution

The C–I bond undergoes substitution with nucleophiles, though the trifluoromethyl group reduces electron density at adjacent positions.

NucleophileConditionsProductYieldSource
n-ButylamineDMF, RT, 12 hr3-Amino-2-methyl-8-(trifluoromethyl)quinolinone97%
Sodium thiophenolateK₂CO₃, DMF, 50°C3-Thiophenyl derivative82%*
MethanolNa metal, reflux3-Methoxy analog56%*

*Yields extrapolated from structurally similar analogs .

Electrophilic Aromatic Substitution

The trifluoromethyl group at position 8 deactivates the quinoline ring, directing electrophiles to positions 5 and 7.

ElectrophileConditionsMajor ProductYieldSource
Cl₂ (PIFA/KCl)MeOH, RT, 10 min3-Iodo-5-chloro-2-methyl-8-(trifluoromethyl)quinolinone86%*
Br₂ (PIFA/KBr)MeOH, RT, 2 hr3-Iodo-5-bromo analog79%*

*Demonstrated for 2-methyl-8-substituted quinolines .

Reductive Deiodination

Controlled reduction removes the iodine substituent while preserving the quinoline core.

ReagentConditionsProductYieldSource
Zn dust, AcOHReflux, 4 hr2-Methyl-8-(trifluoromethyl)quinolin-4(1H)-one68%*
H₂ (Pd/C)EtOH, 50 psi, 6 hrDeiodinated product75%*

*Based on analogous 3-iodoquinoline reductions.

Comparative Reactivity Table

Reaction TypeRate (Relative to Parent Quinoline)Activating/Deactivating Effects
Suzuki coupling4.5× fasterIodide activates via oxidative addition
Electrophilic chlorination0.3× slowerCF₃ group deactivates ring
Nucleophilic substitution1.2× fasterIodide’s polarizability enhances reactivity

Critical Notes:

  • Steric Effects : The 2-methyl and 8-trifluoromethyl groups create steric hindrance, reducing yields in bulkier nucleophile substitutions (e.g., tert-butylamine).

  • Solvent Dependence : DMF enhances coupling reaction rates compared to THF or dioxane .

  • Stability : The compound decomposes under strong acidic conditions (pH < 2) via C–I bond cleavage.

Scientific Research Applications

Synthesis of 3-Iodo-2-methyl-8-(trifluoromethyl)quinolin-4(1H)-one

The synthesis of this compound typically involves several steps, including the iodination of quinoline derivatives and subsequent transformations. For instance, iodination reactions using iodine in the presence of potassium iodide have been documented to yield 3-iodoquinolones effectively. A notable method includes the Suzuki–Miyaura coupling reaction, which allows for the introduction of various aryl groups into the quinolone structure, enhancing its biological activity .

Antimalarial Properties

One of the most significant applications of this compound is in the field of antimalarial drug development. Research indicates that compounds within this structural class exhibit potent activity against Plasmodium falciparum, the causative agent of malaria. The optimization of quinolone derivatives has led to the discovery of compounds with low nanomolar IC50 values against resistant strains .

Case Study: Antimalarial Efficacy
A study demonstrated that certain synthesized derivatives showed enhanced metabolic stability and efficacy in vivo against murine malaria models. The incorporation of a trifluoromethyl group significantly improved the pharmacokinetic properties of these compounds, making them suitable candidates for further development as antimalarial agents .

Other Pharmacological Activities

Beyond antimalarial applications, quinolone derivatives have been investigated for their potential antibacterial and antiviral properties. The structural modifications introduced by substituents like trifluoromethyl and iodo groups are believed to contribute to their biological activities through various mechanisms, including enzyme inhibition and disruption of nucleic acid synthesis.

Compound NameActivity TypeIC50 (nM)Reference
This compoundAntimalarial<10
5,7-Difluoro-3-heptyl-2-methylquinolin-4(1H)-oneAntimalarial<5
4-MethoxyquinoloneAntibacterial<50
2-MethylquinolineAntiviral<100

Mechanism of Action

The mechanism of action of 3-Iodo-2-methyl-8-(trifluoromethyl)quinolin-4(1H)-one depends on its specific application:

    Antimicrobial activity: It may inhibit bacterial enzymes or disrupt cell membrane integrity.

    Anticancer activity: It could induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

    Anti-inflammatory activity: It might inhibit the production of pro-inflammatory cytokines or block inflammatory signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Quinolin-4(1H)-one derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent positions and electronic profiles. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents Molecular Weight Key Properties References
3-Iodo-2-methyl-8-(trifluoromethyl)quinolin-4(1H)-one 2-CH₃, 3-I, 8-CF₃ ~371.1 g/mol High synthetic yield (86–95% for iodinated analogues); potential for cross-coupling.
3-Acetyl-6-chloro-2-(isopropylamino)-8-CF₃-quinolin-4(1H)-one 2-NH(iPr), 3-COCH₃, 6-Cl, 8-CF₃ ~376.8 g/mol Anti-MERS-CoV activity (EC₅₀ = 0.95 μM); substituent-dependent antiviral efficacy.
3-Iodo-2-phenylquinolin-4(1H)-one 2-Ph, 3-I ~331.1 g/mol Regioselective synthesis (86% yield); phenyl group enhances π-π stacking.
7-Chloro-8-methyl-2-CF₃-quinolin-4(1H)-one 2-CF₃, 7-Cl, 8-CH₃ ~261.6 g/mol Commercial availability (97% purity); substituent positioning alters bioactivity.
2-Heptylquinolin-4(1H)-one 2-C₇H₁₅ ~271.4 g/mol High lipophilicity; limited solubility in polar solvents.
3-Bromo-2-(p-tolyl)quinolin-4(1H)-one 2-p-tolyl, 3-Br ~326.2 g/mol Bromine enables Suzuki-Miyaura coupling; lower reactivity vs. iodo analogues.

Key Findings and Trends

Antiviral Activity: The 8-CF₃ group is critical for anti-MERS-CoV activity, as seen in 3-acetyl-6-chloro-2-(isopropylamino)-8-CF₃-quinolin-4(1H)-one . However, the target compound’s 3-iodo and 2-CH₃ groups may reduce potency compared to amino-acetyl derivatives, highlighting the role of hydrogen-bonding motifs in viral inhibition.

Synthetic Efficiency: Iodinated quinolinones (e.g., 3-Iodo-2-phenylquinolin-4(1H)-one) are synthesized in higher yields (86–95%) than brominated analogues under hypervalent iodine(III) conditions . The iodine atom’s larger atomic radius and lower electronegativity facilitate regioselective halogenation.

Reactivity : The 3-iodo substituent in the target compound offers advantages in palladium-catalyzed cross-coupling (e.g., Stille, Suzuki) compared to bromo or chloro analogues, which require harsher conditions .

Electrophilic Properties: The 8-CF₃ group’s electron-withdrawing effect stabilizes the quinolinone core, enhancing resistance to metabolic oxidation relative to non-fluorinated analogues .

Contradictions and Limitations

  • While 8-CF₃ substitution is associated with antiviral activity, its positional isomer (7-Cl-8-CH₃-2-CF₃-quinolinone) lacks reported bioactivity, underscoring the sensitivity of pharmacophores to substituent placement .
  • Iodoquinolinones exhibit superior reactivity in cross-coupling but may face stability issues (e.g., light sensitivity) compared to bromo derivatives .

Biological Activity

3-Iodo-2-methyl-8-(trifluoromethyl)quinolin-4(1H)-one is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological potential.

  • Molecular Formula : C11H7F3INO
  • Molecular Weight : 353.08 g/mol
  • CAS Number : 1330753-31-5

Synthesis

The synthesis of this compound typically involves the introduction of the trifluoromethyl group and iodine at specific positions on the quinoline scaffold. Various synthetic routes have been explored, often focusing on optimizing yields and purity through different reaction conditions and catalysts.

Antimicrobial Activity

Research has indicated that derivatives of quinoline compounds exhibit significant antimicrobial properties. The presence of the trifluoromethyl and iodo substituents in this compound enhances its efficacy against various bacterial strains. In one study, analogs with similar structures demonstrated minimum inhibitory concentrations (MIC) as low as 0.15 µM against resistant strains of bacteria .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. The compound exhibited IC50 values ranging from 0.087 µM to 0.289 µM, indicating potent anticancer activity . Notably, modifications in the structure, such as the introduction of electron-withdrawing groups, have been shown to enhance cytotoxicity significantly.

The mechanism by which this compound exerts its biological effects is believed to involve metal chelation and enzyme inhibition. Quinoline derivatives are known to interact with metal ions, which can disrupt cellular processes in pathogens and cancer cells . Additionally, studies suggest that this compound may induce oxidative stress in cancer cells, leading to apoptosis .

Case Studies

StudyFindings
Study 1 Investigated the antimicrobial properties against E. coli and Staphylococcus aureus; reported MIC values of 0.15 µM .
Study 2 Assessed cytotoxicity in human breast cancer cell lines; IC50 values ranged from 0.087 µM to 0.289 µM .
Study 3 Explored the mechanism involving metal chelation; suggested enhanced efficacy through structural modifications .

Safety and Toxicology

Safety data indicate that while this compound has promising biological activities, it also poses risks such as skin irritation and respiratory issues upon exposure . Therefore, handling precautions are essential during laboratory use.

Q & A

Q. How to elucidate metabolic pathways in hepatic microsomes?

  • Methodology :
  • Incubate with human liver microsomes (HLM) and NADPH.
  • Identify metabolites via LC-HRMS (Q-TOF) in positive/negative ion modes.
  • Synthesize deuterated analogs to trace metabolic sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.